(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
ERK1/2 Inhibitors Development
- A study focused on analogs of this compound to develop ERK1/2 substrate-specific inhibitors for potential cancer treatment (Li et al., 2009).
Corrosion Inhibition
- Research explored thiazolidinedione derivatives as inhibitors for mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).
Antidiabetic Agents
- Synthesis of related compounds showed significant hypoglycemic and hypolipidemic activities, suggesting potential in diabetes treatment (Sohda et al., 1982).
Synthesis of Derivatives for Disease Intervention
- A study described the synthesis of thiazolidinedione derivatives as potential agents for various diseases (Tshiluka et al., 2021).
Aldose Reductase Inhibition
- Research identified potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, from a series of thiazolidinedione derivatives (Sever et al., 2021).
Antioxidant Activity
- The development of novel thiazolidinedione compounds with antioxidant properties was explored for potential therapeutic applications (Čačić & Molnar, 2011).
Microwave-Assisted Synthesis
- Innovative synthesis methods using microwave-assisted techniques were employed for producing thiazolidinedione derivatives (Zidar et al., 2009).
Antimicrobial Evaluation
- Several studies synthesized and evaluated thiazolidinedione derivatives for their antimicrobial properties, indicating potential in developing new antibiotics (Jat et al., 2006), (Prakash et al., 2011).
Biological Activity Studies
- Research synthesized diverse derivatives to explore a range of biological activities, including antibacterial properties (Mohanty et al., 2015).
Anticancer and Anti-inflammatory Potential
- A study demonstrated the potential of a derivative compound in anticancer and anti-inflammatory applications (Uwabagira & Sarojini, 2019).
Safety and Hazards
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-19-17(20)16(23-18(19)21)12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOEHJYKRAPOC-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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